molecular formula C8H8ClNO4 B1266365 3-Aminophthalic acid hydrochloride CAS No. 6946-22-1

3-Aminophthalic acid hydrochloride

Cat. No. B1266365
Key on ui cas rn: 6946-22-1
M. Wt: 217.6 g/mol
InChI Key: ZBZAVEORKXFUQB-UHFFFAOYSA-N
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Patent
US09394274B2

Procedure details

A mixture of 3-aminophthalic acid hydrochloride (200 g, 0.92 mol, from Prosynth Ltd., Suffolk, UK), 3-aminoglutarimide hydrochloride (159 g, 0.96 mol, from Evotec OAI, Hamburg, Germany), acetonitrile (2.0 L), and acetic acid (577 g, 9.6 mol, from Fisher Scientific) was charged into a reaction vessel. After the mixture was stirred for 15 minutes, triethylamine (465.0 g, 4.6 mol, from Aldrich, Milwaukee, Wis.) was added dropwise over 30-35 minutes while the reaction temperature was maintained at 20-25° C. Next, the reaction mixture was stirred further for 10-15 minutes and then refluxed at about 85 to 87° C. for about 5 to 7 hours or until the in-process control, i.e., HPLC AP at 240 nm, indicates that <2% of the 3-aminophthalic acid remained in the reaction mixture. After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours, 1.0 L of water was charged over 15-30 minutes at about 20 to 25° C. The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes to provide a yellow solid precipitate, which was filtered, washed with DI water (3×1.0 L) and acetonitrile (2×500 mL), and then dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
577 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[C:12]([OH:14])=O.Cl.N[CH:17]1[CH2:23][C:22](=[O:24])[NH:21][C:19](=[O:20])[CH2:18]1.C(O)(=O)C.C([N:31](CC)CC)C.NC1C=CC=C(C(O)=O)C=1C(O)=O>O.C(#N)C>[NH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]2[C:4]=1[C:12](=[O:14])[N:31]([CH:23]1[CH2:17][CH2:18][C:19](=[O:20])[NH:21][C:22]1=[O:24])[C:6]2=[O:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.NC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
159 g
Type
reactant
Smiles
Cl.NC1CC(=O)NC(C1)=O
Name
Quantity
577 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
465 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a reaction vessel
STIRRING
Type
STIRRING
Details
Next, the reaction mixture was stirred further for 10-15 minutes
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at about 85 to 87° C. for about 5 to 7 hours
Duration
6 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours
Duration
1.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with DI water (3×1.0 L) and acetonitrile (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=C2C(N(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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